solanapyrone C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88899-59-6 |
|---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-(2-hydroxyethylamino)-2-oxopyran-3-carbaldehyde |
InChI |
InChI=1S/C19H25NO4/c1-12-6-7-13-4-2-3-5-14(13)18(12)17-10-16(20-8-9-21)15(11-22)19(23)24-17/h6-7,10-14,18,20-21H,2-5,8-9H2,1H3/t12-,13+,14+,18+/m0/s1 |
InChI Key |
FDLXGUBSZCJEGE-HNSFDTNUSA-N |
SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)NCCO |
Isomeric SMILES |
C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)C=O)NCCO |
Canonical SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)NCCO |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies in Research
Fungal Producers of Solanapyrone C
The production of this compound is not limited to a single fungal genus, indicating a broader distribution of the biosynthetic pathways responsible for its synthesis. Research has identified several key fungal species as producers.
Alternaria solani as a Source Organism
Alternaria solani, the causal agent of early blight in tomatoes and potatoes, was one of the first fungi from which this compound was isolated. This phytopathogenic fungus produces a suite of solanapyrone compounds, including solanapyrones A, B, and C. The production of these metabolites by A. solani has been a subject of interest due to their potential role in the plant-pathogen interaction. apsnet.org Studies have shown that the yield of solanapyrones, including C, can vary between different strains of the fungus.
Ascochyta rabiei as a Source Organism
Ascochyta rabiei, the fungus responsible for Ascochyta blight in chickpeas, is another significant producer of this compound. apsnet.org Alongside solanapyrones A and B, this compound has been consistently detected in culture filtrates and spore germination fluids of this pathogen. The production of these toxins is believed to contribute to the symptoms of the disease. Research has demonstrated that nearly all identified isolates of A. rabiei are capable of producing solanapyrones, suggesting their importance for the fungus. The quantity of this compound produced can differ considerably among various isolates of A. rabiei.
Marine Fungi as Emerging Producers (e.g., from Halimeda monile)
Intriguingly, this compound has also been isolated from fungi residing in marine ecosystems. An unidentified filamentous marine fungus, isolated from the surface of the green alga Halimeda monile, was found to produce this compound along with novel analogues, solanapyrones E, F, and G. researchgate.net This discovery expanded the known ecological niches of solanapyrone-producing fungi beyond terrestrial, plant-pathogenic species. The production of these compounds by a marine fungus suggests a potential role in algal-fungal interactions, possibly as allelopathic agents. researchgate.net
Unidentified Fungal Species and New Analogues
The discovery of this compound is not limited to well-characterized fungal species. An endophytic fungus, Nigrospora sp. YB-141, isolated from Azadirachta indica, was found to produce two new solanapyrone analogues, N and O, in addition to the known this compound. Furthermore, research on an unidentified fungicolous fungus led to the isolation of solanapyrones J through M. These findings underscore the vast, untapped diversity of fungi as sources of novel secondary metabolites and suggest that many more solanapyrone analogues and producing organisms are yet to be discovered.
Culture Conditions Influencing this compound Production
The biosynthesis of secondary metabolites like this compound is often tightly regulated and highly dependent on the fungus's growth environment. Optimizing culture conditions is therefore a critical aspect of research aimed at studying these compounds.
Defined Media Optimization for Enhanced Yields
Initial studies on Ascochyta rabiei revealed that the production of solanapyrones, including C, was negligible in a basic Czapek Dox medium. researchgate.net However, supplementation of this medium with a hot water extract from chickpea seeds triggered toxin synthesis. researchgate.net This observation led to systematic studies to identify the essential components for production.
Subsequent research demonstrated that specific divalent metal cations were the key inducers. A defined medium was developed where the chickpea extract was replaced by a combination of zinc (Zn²⁺), calcium (Ca²⁺), manganese (Mn²⁺), and copper (Cu²⁺). researchgate.net Zinc was identified as an essential cation for solanapyrone production, with an optimal concentration determined to be 50 mg/l. The removal of these cations from the chickpea supplement prevented toxin production without affecting fungal growth, confirming their direct role in regulating the biosynthetic pathway. researchgate.net The development of such a defined medium allows for more controlled and reproducible production of this compound for further scientific investigation. researchgate.net
Below is an interactive data table summarizing the fungal sources of this compound and key findings.
| Fungal Source | Key Findings | Associated Organism(s) |
| Alternaria solani | One of the initial sources identified. Produces a suite of solanapyrones (A, B, and C). | Potato, Tomato |
| Ascochyta rabiei | A significant and consistent producer of solanapyrones A, B, and C. apsnet.org Toxin production is linked to disease symptoms. | Chickpea |
| Marine Fungus | An unidentified species was found to produce this compound and new analogues (E, F, and G). researchgate.net | Green alga (Halimeda monile) |
| Nigrospora sp. | An endophytic fungus that produces this compound and new analogues (N and O). | Azadirachta indica |
Role of Specific Metal Cations (e.g., Zn²⁺, Ca²⁺, Mn²⁺, Cu²⁺) in Toxin Biosynthesis
The biosynthesis of solanapyrone toxins is critically dependent on the presence of specific divalent metal cations. Early research demonstrated that the fungus Ascochyta rabiei would not produce these toxins when grown on a standard Czapek Dox medium alone. However, the addition of an aqueous extract from chickpea seeds to the medium would stimulate toxin production. researchgate.net
Subsequent studies systematically identified the essential components within the chickpea extract responsible for this stimulation. Through a process of elimination, researchers determined that a combination of the divalent metal cations Zn²⁺, Ca²⁺, Mn²⁺, and Cu²⁺ was essential for the production of solanapyrones A, B, and C. researchgate.net When these four metal ions were added to the Czapek Dox nutrients at concentrations similar to those found in chickpea extract, the fungus produced phytotoxin levels comparable to those seen with the full chickpea supplement. researchgate.net Further investigation highlighted that zinc (Zn²⁺) is particularly essential for the production of these toxins. researchgate.net While the addition of extra divalent cations was not found to be a requirement for solanapyrone production in A. rabiei grown on certain agricultural waste substrates like soy hull, their fundamental role in defined liquid media is well-established. researchgate.net The influence of metal ions is a known factor in regulating the biosynthesis of various microbial metabolites.
| Metal Cation | Role in Solanapyrone Biosynthesis | Reference |
|---|---|---|
| Zn²⁺ (Zinc) | Considered essential for toxin production. Its omission from the medium prevents biosynthesis. | researchgate.net |
| Ca²⁺ (Calcium) | Identified as one of the four key divalent cations required for good yields of solanapyrones. | researchgate.net |
| Mn²⁺ (Manganese) | Works in concert with Zn²⁺, Ca²⁺, and Cu²⁺ to stimulate toxin synthesis in defined media. | researchgate.net |
| Cu²⁺ (Copper) | Part of the essential combination of divalent cations necessary for toxin production. | researchgate.net |
Substrate-Specific Production During Saprobic Growth
The production of solanapyrones is closely linked to the fungus's lifestyle, particularly its saprobic phase, where it grows on dead organic matter. Research indicates that the genes responsible for solanapyrone biosynthesis are expressed when A. rabiei grows on dried chickpea straw but not during the active infection of living plant tissue. This suggests that solanapyrones like this compound are not primarily virulence factors but may play a role in competition with other saprobic fungi in the soil or on plant debris.
Studies have shown that the choice of carbon source is a determining factor for toxin production. When xylan (B1165943) was used as the sole carbon source for A. rabiei, it supported the highest production of solanapyrones, reinforcing the compound's role during the saprobic growth stage. In another study, soy hull was identified as a highly effective agricultural waste substrate for inducing solanapyrone production, with yields peaking 18 days after cultivation.
Research Methodologies for Isolation from Fungal Cultures
The isolation of this compound from fungal culture filtrates involves a multi-step process that typically begins with extraction using an organic solvent, followed by purification steps such as solid-phase extraction.
Solvent Extraction Techniques (e.g., Ethyl Acetate)
Solvent extraction is a primary method for recovering solanapyrones from the liquid medium after fungal growth. Ethyl acetate (B1210297) is a commonly used solvent in this process. In one established method, after the fungal mycelium is filtered from the culture, the filtrate is subjected to extraction. A complex elution system involving ethyl acetate is used to separate the toxins. For instance, a sequence of solvent mixtures, including dichloromethane, cyclohexane, and ethyl acetate in varying ratios (e.g., 3:3:1 followed by 1:1:1), and finally pure ethyl acetate, can be employed to effectively elute the solanapyrones.
Solid Phase Extraction (SPE) with C18 Cartridges
Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of solanapyrones from crude extracts. researchgate.net C18 cartridges, which contain a silica-based stationary phase bonded with 18-carbon alkyl chains, are particularly effective for this purpose due to their non-polar nature, which retains the moderately polar solanapyrone compounds. caymanchem.combiotage.comspecartridge.com
The general procedure involves first conditioning the C18 cartridge with a solvent like methanol (B129727) and then with water. researchgate.net The culture filtrate is then passed through the cartridge, where the solanapyrone molecules adsorb to the C18 sorbent. After washing the cartridge to remove impurities, the retained toxins, including this compound, are eluted using a suitable organic solvent, such as methanol or acetonitrile (B52724). researchgate.net This method provides a cleaner, more concentrated sample for subsequent analysis. researchgate.net
| Methodology | Description | Key Reagents | Reference |
|---|---|---|---|
| Solvent Extraction | Initial recovery of solanapyrones from liquid culture filtrate using organic solvents. | Ethyl acetate, Dichloromethane, Cyclohexane | |
| Solid Phase Extraction (SPE) | Purification and concentration of the crude extract. Analytes are adsorbed onto a solid sorbent and then selectively eluted. | C18 Cartridges, Methanol, Acetonitrile | researchgate.net |
Biosynthetic Pathways and Genetic Regulation of Solanapyrone C
Polyketide Biosynthesis Pathway of Solanapyrones
The synthesis of solanapyrones originates from a polyketide pathway, a common route for the production of a diverse array of natural products in fungi. The fundamental building blocks and the enzymatic machinery encoded by the sol gene cluster work in a coordinated fashion to construct the characteristic pyrone and decalin rings of these compounds.
Role of Acetates and S-Adenosylmethionine (SAM) as Precursors
The carbon skeleton of solanapyrones is primarily derived from acetate (B1210297) units. Isotope labeling studies have confirmed that the biosynthesis initiates with one molecule of acetyl-CoA and incorporates seven molecules of malonyl-CoA. uniprot.org These acetate-derived units are sequentially condensed to form a linear polyketide chain.
In addition to acetate, S-adenosylmethionine (SAM) plays a crucial role as a precursor. nih.gov SAM provides the methyl group that is incorporated into the polyketide structure, a critical step in the formation of the final solanapyrone molecule. uniprot.orgnih.gov
Initial Polyketide Synthase (PKS) Activity (sol1 gene product)
The initial and pivotal step in solanapyrone biosynthesis is catalyzed by the product of the sol1 gene, a polyketide synthase (PKS). proquest.com This large, multifunctional enzyme orchestrates the condensation of the acetate and malonyl-CoA units to assemble the initial polyketide chain. uniprot.org Specifically, the Sol1 protein produces an octaketide known as desmethylprosolanapyrone I through the sequential condensation of seven malonyl-CoA units with one acetyl-CoA unit, which also includes a methylation step. uniprot.org The sol1 gene is considered essential for the production of all solanapyrones.
Enzymatic Modifications and Intermediate Formation
Following the initial polyketide chain formation by Sol1, a series of enzymatic modifications are required to yield the final solanapyrone structures. These tailoring enzymes, encoded by other genes within the sol cluster, act sequentially to modify the polyketide intermediate.
The sol2 gene encodes an O-methyltransferase. This enzyme is responsible for the methylation of the desmethylprosolanapyrone I backbone, a crucial modification step. uniprot.org This methylation reaction, utilizing SAM as the methyl donor, yields prosolanapyrone I. uniprot.org
The subsequent hydroxylation of prosolanapyrone I is carried out by a cytochrome P450 monooxygenase, the product of the sol6 gene. This enzyme introduces a hydroxyl group into the molecule, converting prosolanapyrone I into prosolanapyrone II. uniprot.orguniprot.org This hydroxylation is a key step in preparing the molecule for the subsequent cyclization reactions. uniprot.org
The sequential actions of the Sol1, Sol2, and Sol6 enzymes lead to the formation of key prosolanapyrone intermediates. The initial product, desmethylprosolanapyrone I, is first methylated to prosolanapyrone I and then hydroxylated to form prosolanapyrone II. uniprot.org Prosolanapyrone II is a critical, achiral precursor that stands at a branch point in the pathway, ready for the final cyclization steps that lead to the various solanapyrone molecules, including solanapyrone A, which can then be non-enzymatically converted to solanapyrone C.
Cytochrome P450 Monooxygenase (sol6 gene product)
Enzymatic Diels-Alder Reaction in Core Structure Formation
The formation of the characteristic dehydrodecalin core of the solanapyrone family is a critical step governed by a specialized enzyme. This process involves a rare biological example of a Diels-Alder reaction.
Identification and Functional Characterization of Diels-Alderase (sol5 gene product)
The key enzyme responsible for constructing the core bicyclic structure of solanapyrones is a Diels-Alderase, encoded by the sol5 gene. apsnet.orgapsnet.orgresearchgate.netapsnet.org This enzyme, also known as solanapyrone synthase, is a bifunctional protein that catalyzes the final step in the biosynthesis of the solanapyrone skeleton. It is a crucial component of the solanapyrone biosynthetic gene cluster (sol cluster), which has been identified in fungi such as Alternaria solani and Ascochyta rabiei. apsnet.org
Functional analyses, including gene deletion studies, have provided definitive evidence for the role of sol5. When the sol5 gene was deleted in both A. rabiei and A. solani, the fungi completely lost the ability to produce solanapyrones. apsnet.orgapsnet.org Instead, they accumulated the immediate precursor, prosolanapyrone II-diol, a compound that lacks the fused ring system and is not toxic to plants. apsnet.orgapsnet.org Further confirmation of the enzyme's function came from heterologous expression studies. The co-expression of four genes from the cluster—sol1 (polyketide synthase), sol2 (O-methyltransferase), sol6 (cytochrome P450 monooxygenase), and sol5—in the fungus Aspergillus oryzae resulted in the successful production of solanapyrones, cementing the role of the Sol5 protein as the essential Diels-Alderase. acs.org
| Gene/Enzyme | Function in Solanapyrone Biosynthesis | Key Findings from Functional Studies |
| sol5 / Sol5 Protein | Encodes the Diels-Alderase (Solanapyrone Synthase). Catalyzes the final cyclization step. | Deletion of sol5 abolishes solanapyrone production and leads to the accumulation of the precursor, prosolanapyrone II-diol. apsnet.orgapsnet.org |
| sol1 / PKS | Polyketide Synthase. Initiates the biosynthetic pathway by constructing the initial polyketide chain. | Heterologous expression with other sol genes is required for solanapyrone synthesis. apsnet.orgacs.org |
| sol2 / OMT | O-methyltransferase. Methylates an early intermediate. | Co-expression with sol1 yields prosolanapyrone I. acs.org |
| sol6 / P450 | Cytochrome P450 monooxygenase. Hydroxylates prosolanapyrone I to create prosolanapyrone II. | Co-expression with sol1 and sol2 leads to the formation of prosolanapyrone II. acs.org |
Catalysis of Intramolecular [4+2] Cycloaddition
The Sol5 enzyme catalyzes a sophisticated two-step process on its substrate, prosolanapyrone II. The first step is an oxidation of the primary alcohol on the side chain of prosolanapyrone II to an aldehyde, forming the highly reactive intermediate, prosolanapyrone III. acs.org This intermediate possesses both a diene and a dienophile within the same molecule, setting the stage for the subsequent reaction.
The second and defining action of Sol5 is the catalysis of an intramolecular [4+2] cycloaddition, a classic Diels-Alder reaction. acs.orgtandfonline.com This reaction forges the dehydrodecalin ring system by forming two new carbon-carbon bonds, converting the linear polyketide chain into the fused bicyclic core of solanapyrone A. acs.org The enzyme's active site guides the folding of the prosolanapyrone III substrate to facilitate this complex cyclization, a transformation that is rare in biochemistry. apsnet.orgnih.gov
Stereoselectivity of the Diels-Alder Reaction
A critical function of the Sol5 Diels-Alderase is its control over the stereochemical outcome of the cycloaddition. The intramolecular Diels-Alder reaction of prosolanapyrone III can theoretically result in different stereoisomers, primarily solanapyrone A (with a cis-fused decalin ring) and solanapyrone D (with a trans-fused ring). acs.orgtandfonline.com
In the absence of the enzyme, the spontaneous [4+2] cycloaddition of prosolanapyrone III in an aqueous solution predominantly yields solanapyrone D, the product of an endo transition state. However, the enzyme-catalyzed reaction reverses this preference. The Sol5 active site constrains the substrate to favor an exo transition state, leading to the preferential formation of solanapyrone A as the major product. acs.org This stereocontrol is a hallmark of enzymatic catalysis, ensuring the specific formation of the biologically relevant isomer.
| Reaction Condition | Precursor | Major Product | Stereochemical Outcome | Transition State |
| Enzymatic (Sol5) | Prosolanapyrone III | Solanapyrone A | cis-decalin | exo-selective acs.org |
| Non-Enzymatic (Aqueous) | Prosolanapyrone III | Solanapyrone D | trans-decalin | endo-selective |
Specific Formation of this compound
Unlike solanapyrones A and B, the formation of this compound is not a direct enzymatic product of the core biosynthetic pathway. Instead, it arises from a subsequent, non-enzymatic modification of solanapyrone A.
Non-Enzymatic Nucleophilic Addition of Ethanolamine (B43304)
The defining structural feature of this compound is the presence of an ethanolamine moiety. This group is incorporated through a non-enzymatic nucleophilic addition reaction. acs.orgtandfonline.com The aldehyde group of solanapyrone A is susceptible to attack by the primary amine of ethanolamine, a common cellular metabolite. This reaction forms an imine intermediate, which is subsequently rearranged and stabilized to yield the final this compound structure.
This mechanism was confirmed during heterologous expression experiments. When the genes required to produce solanapyrone A (sol1, sol2, sol6, sol5) were expressed in Aspergillus oryzae, the fungus produced this compound. tandfonline.com This occurred because A. oryzae, the expression host, naturally contains a pool of ethanolamine that reacted spontaneously with the enzymatically-produced solanapyrone A. tandfonline.com Further in-vitro experiments demonstrated that simply treating purified solanapyrone A with ethanolamine quantitatively converts it to this compound. tandfonline.com
Comparison with Biosynthesis of Solanapyrone A and B
The biosynthetic pathways for solanapyrones A, B, and C all diverge from the common precursor, solanapyrone A.
Solanapyrone A is the primary product of the Sol5-catalyzed intramolecular Diels-Alder reaction. acs.org
Solanapyrone B is formed through the enzymatic modification of solanapyrone A. It is proposed that a dehydrogenase, encoded by the sol3 gene, reduces the aldehyde group of solanapyrone A to a primary alcohol, yielding solanapyrone B.
This compound is formed via the non-enzymatic reaction between solanapyrone A and ethanolamine. tandfonline.com
Thus, solanapyrone A acts as a crucial branch-point intermediate, leading to different variants through either enzymatic (in the case of solanapyrone B) or non-enzymatic (in the case of this compound) transformations.
| Compound | Immediate Precursor | Transformation Type | Key Enzyme/Reagent |
| Solanapyrone A | Prosolanapyrone III | Enzymatic ([4+2] Cycloaddition) | Sol5 (Diels-Alderase) |
| Solanapyrone B | Solanapyrone A | Enzymatic (Reduction) | Sol3 (Dehydrogenase) |
| This compound | Solanapyrone A | Non-Enzymatic (Nucleophilic Addition) | Ethanolamine tandfonline.com |
Genetic Organization and Regulation of the Biosynthesis Cluster
The biosynthesis of solanapyrones, including this compound, is orchestrated by a cluster of genes, designated sol1 through sol6. This genetic architecture is a common feature for the production of secondary metabolites in fungi, ensuring the coordinated expression of all necessary enzymes.
Solanapyrone Gene Cluster (sol1-sol6) Localization and Conservation
The solanapyrone gene cluster is consistently found in the fungus Alternaria solani and has also been identified in Ascochyta rabiei. In A. rabiei, this cluster is located in a subtelomeric region, approximately 45 kb from the end of a chromosome. researchgate.net This genomic placement is significant as subtelomeric regions in fungi are often associated with adaptability to specific ecological niches.
The gene cluster in A. rabiei spans about 20 kb and consists of six genes (sol1 to sol6). researchgate.net A noteworthy feature in A. rabiei is the interruption of the cluster between the sol2 and sol3 genes by a large AT-rich region of about 13 kb. Despite this interruption, the order and orientation of the sol genes are highly conserved when compared to the cluster in A. solani, with amino acid sequence identities between the homologous genes ranging from 96% to 98%. researchgate.net This high degree of conservation between distantly related fungal species suggests a possible horizontal gene transfer event rather than vertical transmission from a common ancestor. apsnet.org
Table 1: Genes of the Solanapyrone Biosynthetic Cluster and Their Putative Functions
| Gene | Proposed Function |
| sol1 | Polyketide Synthase (PKS) |
| sol2 | O-methyltransferase |
| sol3 | Dehydrogenase |
| sol4 | Zn(II)2Cys6 zinc cluster transcription factor |
| sol5 | Flavin-dependent oxidase (Diels-Alderase) |
| sol6 | Cytochrome P450 monooxygenase |
This table summarizes the genes within the solanapyrone biosynthetic cluster and their proposed roles in the synthesis of solanapyrones. apsnet.org
Identification and Characterization of Pathway-Specific Transcriptional Regulators (e.g., sol4 gene product, Zn(II)2Cys6 zinc cluster transcription factor)
The regulation of the solanapyrone gene cluster is tightly controlled by a pathway-specific transcription factor encoded by the sol4 gene. This gene product belongs to the Zn(II)2Cys6 (or C6 zinc cluster) family of transcription factors, which is one of the largest classes of transcriptional regulators in fungi.
Functional studies involving the deletion of the sol4 gene in A. rabiei have demonstrated its critical role in solanapyrone production. The Δsol4 mutant completely lost the ability to produce solanapyrones, including solanapyrone A and C. researchgate.net Importantly, this loss of production was not associated with any defects in fungal growth, sporulation, or virulence, indicating that sol4 is a specific regulator for the solanapyrone biosynthetic pathway. Conversely, overexpression of sol4 has been shown to induce the expression of the other sol cluster genes. These findings establish that the sol4 gene product is both necessary and sufficient for the activation of the solanapyrone gene cluster. The Sol4 protein is considered a positive regulator for the other biosynthetic genes in the cluster.
Genomic Environment of the Cluster (AT-rich regions, transposable elements, subtelomeric bias)
The genomic neighborhood of the solanapyrone gene cluster in A. rabiei is characterized by several distinctive features. As mentioned, the cluster is situated in a subtelomeric region, a dynamic part of the fungal genome. This region is notably AT-rich and contains transposable elements, specifically of the Tc1/Mariner type, surrounding the cluster. The high AT content is likely a result of a fungal-specific process known as repeat-induced point mutation (RIP), which introduces mutations into repetitive DNA sequences.
While the solanapyrone cluster itself appears to have resisted the mutagenic effects of RIP, a neighboring P450 monooxygenase gene shows signs of degradation by this process. The presence of degenerated DNA transposons has also been noted within the AT-rich region that splits the cluster. This dynamic genomic environment, with its subtelomeric location and proximity to transposable elements, may play a role in the evolution and regulation of secondary metabolite production. Despite this volatile environment, the core solanapyrone gene cluster has maintained its structural integrity, underscoring the biological importance of its products.
Gene Expression Studies and Feedback Regulation
Gene expression analyses have provided further insights into the regulation of the solanapyrone biosynthetic pathway. Studies in A. rabiei have shown that the genes within the cluster, such as sol1 and sol5, appear to be co-regulated, displaying similar expression patterns. apsnet.org
Deletion of the regulatory gene sol4 leads to a dramatic decrease in the transcript levels of the other sol genes. researchgate.net For instance, the expression of sol1, which encodes the initial polyketide synthase, was reduced by approximately 700-fold in the Δsol4 mutant compared to the wild-type strain. researchgate.net This confirms the role of Sol4 as a key positive regulator for the entire cluster.
Evidence also points towards a feedback regulation mechanism within the pathway. apsnet.org Deletion of the sol5 gene, which encodes the Diels-Alderase responsible for the final cyclization step, resulted in an overexpression of the other solanapyrone biosynthesis genes. apsnet.orgresearchgate.net This suggests that the accumulation of an intermediate precursor, prosolanapyrone II-diol, may trigger a positive feedback loop, leading to the upregulation of the biosynthetic genes. researchgate.netapsnet.org This feedback mechanism could serve to fine-tune the production of solanapyrones in response to metabolic cues.
Heterologous Expression Systems for Biosynthetic Studies
The study of complex biosynthetic pathways, like that of this compound, has been greatly facilitated by the use of heterologous expression systems. These systems allow for the reconstitution of the entire biosynthetic machinery in a well-characterized host organism.
Reconstitution of Biosynthetic Machinery in Model Organisms (e.g., Aspergillus oryzae)
Aspergillus oryzae has emerged as a powerful and versatile host for the heterologous expression of fungal natural product gene clusters. tandfonline.com Researchers have successfully reconstituted the solanapyrone biosynthetic pathway in A. oryzae by sequentially introducing the sol genes from Alternaria solani.
While highly effective, heterologous expression can sometimes lead to unexpected side reactions catalyzed by the host's native enzymes. tandfonline.com In the case of solanapyrone biosynthesis in A. oryzae, an undesired oxidation of a biosynthetic intermediate was observed. tandfonline.com However, this issue was resolved by introducing the downstream gene in the pathway, demonstrating that such challenges can be overcome to achieve the desired final product, like this compound. tandfonline.comresearchgate.net The successful total biosynthesis of solanapyrones in A. oryzae has not only confirmed the functions of the biosynthetic genes but also established this system as a viable platform for producing these complex molecules.
Challenges and Strategies for Avoiding Unexpected Oxidations
The heterologous production of complex natural products like this compound is a powerful tool for studying biosynthetic pathways and for producing these compounds in larger quantities. However, this approach is not without its challenges. One significant hurdle is the occurrence of unexpected or undesired side reactions, such as oxidations, catalyzed by enzymes native to the heterologous host organism. researchgate.net These reactions can lead to the formation of by-products, reducing the yield of the desired compound and complicating downstream purification processes.
In the context of solanapyrone biosynthesis, research has identified specific instances of unexpected oxidations when the biosynthetic genes are expressed in a host such as Aspergillus oryzae.
Key Challenge: Oxidation of Biosynthetic Intermediates
A primary challenge observed during the heterologous reconstitution of the solanapyrone pathway is the unwanted oxidation of key biosynthetic intermediates. When the initial genes of the solanapyrone cluster are expressed in Aspergillus oryzae without the downstream components, biosynthetic intermediates tend to accumulate. These accumulated compounds can then serve as substrates for the host's native enzymes, leading to modifications not seen in the natural producing organism, Alternaria solani. researchgate.net
Specifically, studies have shown that an unexpected oxidation occurs at the terminal olefin of a prosolanapyrone intermediate. This reaction, catalyzed by an endogenous enzyme from the A. oryzae host, results in the formation of an undesired hydroxylated by-product, thereby diverting the precursor from the main pathway leading to solanapyrones.
Strategy: Co-expression of Downstream Biosynthetic Genes
A straightforward and effective strategy has been developed to mitigate the issue of these unexpected oxidations. The solution involves the simultaneous introduction and expression of the relevant downstream gene from the solanapyrone biosynthetic cluster alongside the upstream genes. researchgate.net
In the solanapyrone pathway, the gene sol5 encodes for solanapyrone synthase, the enzyme responsible for the final steps of forming the characteristic decalin ring system via a Diels-Alder reaction. By co-expressing sol5 with the upstream genes, the biosynthetic intermediate that is susceptible to oxidation is rapidly consumed by the solanapyrone synthase. This swift conversion into the next product in the pathway prevents its accumulation and effectively outcompetes the host's non-specific oxidizing enzymes, thus preventing the formation of the unwanted by-product. researchgate.net This "downstream gene introduction" strategy ensures that the biosynthetic flux is maintained towards the desired solanapyrone product.
The table below summarizes the challenge and the corresponding strategy.
| Challenge | Intermediate | Undesired Reaction | By-product | Avoidance Strategy |
| Host-Catalyzed Side Reaction | Prosolanapyrone Intermediate | Oxidation of terminal olefin | Hydroxylated intermediate | Co-expression of the downstream sol5 gene (solanapyrone synthase) to rapidly process the intermediate. |
Advanced Biological Activities and Their Underlying Mechanisms
Phytotoxic Activities and Plant-Pathogen Interactions
Solanapyrone C is produced by several plant pathogenic fungi, including Ascochyta rabiei, the causal agent of Ascochyta blight in chickpea, and Alternaria solani, which causes early blight in potato and tomato. Its interactions with plants are complex, involving a spectrum of toxic effects and plant defense responses.
Role as Host-Selective vs. Non-Host-Selective Toxins (NHSTs)
The classification of solanapyrones as either host-selective toxins (HSTs) or non-host-selective toxins (NHSTs) has been a topic of discussion. HSTs are toxic only to the host plants of the producing pathogen, while NHSTs affect a broader range of plant species. Early research suggested that solanapyrones might act as HSTs, with observations that non-host legumes of Ascochyta rabiei, such as pea, cowpea, and green bean, were less sensitive to these toxins than the host plant, chickpea. apsnet.org The solanapyrones A, B, and C are structural isomers that have been suggested to act as HSTs. encyclopedia.pub
However, more recent and comprehensive studies, particularly those involving genetic manipulation of the toxin-producing fungi, have provided strong evidence that solanapyrone A, a closely related and more toxic analogue, acts as a non-host-selective toxin. apsnet.org Phytotoxicity tests have shown that solanapyrone A is highly toxic to several legume species and the model plant Arabidopsis thaliana. For instance, there was no significant difference in sensitivity to solanapyrone A among different chickpea genotypes with varying levels of resistance to Ascochyta blight. apsnet.org This suggests a broad-spectrum phytotoxicity rather than a host-specific one. While this compound has been shown to have moderate phytotoxic effects, the broader evidence points towards the solanapyrone family, particularly the well-studied solanapyrone A, functioning as NHSTs. apsnet.org
Effects on Plant Physiology
Solanapyrones, including this compound, have been demonstrated to exert significant detrimental effects on fundamental plant physiological processes. When tested on chickpea plants, a combination of solanapyrones A, B, and C was shown to reduce both root development and seed germination. The application of purified solanapyrone A to chickpea shoot cuttings resulted in a noticeable loss of turgor. mdpi.com This loss of cell turgor is a critical factor, as it contributes to the stem and petiole breakage characteristic of Ascochyta blight symptoms. Furthermore, purified solanapyrone A has been observed to inhibit the primary root growth of Arabidopsis thaliana. mdpi.com
Cellular Responses in Plants
At the cellular level, solanapyrones induce distinct and damaging responses in plant tissues. The application of purified solanapyrones to chickpea leaves leads to the rapid appearance of visible symptoms, which are followed by the contraction of protoplasts within the epidermal, palisade, and spongy parenchyma cells. This cellular disruption manifests as necrotic lesions on the leaves of various legume plants. mdpi.com The development of these necrotic lesions is a hallmark of the diseases caused by solanapyrone-producing fungi like A. rabiei and A. solani.
Debate on this compound's Contribution to Virulence/Pathogenicity
The precise role of solanapyrones, including this compound, as determinants of fungal virulence and pathogenicity has been a subject of considerable scientific debate. apsnet.org Early circumstantial evidence strongly suggested a crucial role for these toxins. A positive correlation was observed between the quantity of solanapyrones produced by different isolates of A. rabiei and their relative pathogenicity. Studies found that isolates producing higher levels of solanapyrones were generally more virulent. Furthermore, the sensitivity of chickpea cultivars to solanapyrones appeared to mirror their susceptibility to the pathogen itself.
However, this long-held view has been challenged by more recent functional genetic studies. apsnet.org Researchers created mutant strains of A. rabiei and A. solani in which the sol5 gene, encoding the Diels-Alderase enzyme that catalyzes the final step in solanapyrone biosynthesis, was deleted. These Δsol5 mutants were completely unable to produce solanapyrones A, B, and C. Despite the lack of solanapyrone production, these mutants were found to be just as virulent as their wild-type counterparts in pathogenicity tests on their respective host plants. apsnet.org This pivotal finding strongly suggests that solanapyrones are not required for pathogenicity in these fungi. apsnet.org While they are phytotoxic, their role may be more relevant in other aspects of the fungal life cycle, such as competition with other microbes in a saprobic growth stage. apsnet.org
Plant Detoxification Mechanisms
Plants have evolved sophisticated detoxification systems to counteract the harmful effects of xenobiotics, including fungal toxins like solanapyrones. A key player in this defense is the Glutathione-S-Transferase (GST) system. ijbs.com GSTs are a family of enzymes that catalyze the conjugation of the tripeptide glutathione (B108866) to a wide variety of toxic compounds. ijbs.com This process makes the toxins more water-soluble and less reactive, facilitating their sequestration into the vacuole or transport out of the cell.
In chickpea, the GST-mediated detoxification pathway has been shown to be induced in response to solanapyrone A. Treatment of chickpea shoots with solanapyrone A leads to an increase in both glutathione content and GST activity. Research has demonstrated a direct link between the efficiency of this detoxification system and the resistance of chickpea cultivars to Ascochyta blight. Cultivars that are less sensitive to solanapyrone A exhibit higher constitutive levels of glutathione and greater GST activity compared to more sensitive cultivars. This suggests that the ability to rapidly detoxify solanapyrones via the GST system is a significant component of disease resistance in chickpea. The detoxification process involves the covalent linking of solanapyrone A to glutathione, forming a less toxic conjugate that can be safely compartmentalized within the plant cell.
Antimicrobial Activities
Beyond their phytotoxic effects, solanapyrones have also demonstrated a range of antimicrobial activities, suggesting a broader ecological role. This compound has been reported to possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. Specifically, it has shown activity against Bacillus megaterium. It also exhibits an algistatic effect against a unicellular algal species. researchgate.net
While research on the specific antimicrobial spectrum of this compound is somewhat limited, studies on the closely related solanapyrone A provide further insight into the potential of this class of compounds. Purified solanapyrone A has been shown to inhibit the growth of saprobic fungi isolated from chickpea debris, indicating a possible role in outcompeting other microorganisms in the environment. researchgate.net It has also demonstrated activity against the Gram-positive bacteria Bacillus subtilis and Micrococcus tetragenus. Other analogues, solanapyrones J and K, have shown activity against Candida albicans and the Gram-positive bacterium Staphylococcus aureus, but not the Gram-negative Escherichia coli. researchgate.net This selective activity suggests that solanapyrones may play a role in shaping the microbial communities in their natural habitats.
Antibacterial Spectrum
The antibacterial activity of this compound has been shown to be notably selective, primarily targeting specific Gram-positive bacteria. This specificity distinguishes it from other related compounds within the solanapyrone family.
Research has demonstrated that this compound exhibits a narrow spectrum of antibacterial action. Its most significant and consistently reported activity is against Bacillus megaterium. mdpi.comresearchgate.net In contrast, studies have found it to be inactive against other Gram-positive bacteria such as Bacillus subtilis and Micrococcus tetragenus. mdpi.com The activity of this compound against Staphylococcus aureus is not prominently documented, whereas other solanapyrone analogs have shown efficacy against this bacterium. researchgate.netmdpi.com
Table 1: Documented Antibacterial Activity of this compound against selected Gram-Positive Bacteria
| Bacterial Strain | Activity of this compound | References |
|---|---|---|
| Bacillus megaterium | Active | mdpi.com, researchgate.net, , |
| Bacillus subtilis | Inactive | mdpi.com, , |
| Micrococcus tetragenus | Inactive | mdpi.com, , |
The selective nature of this compound becomes evident when compared to its structural isomers and other analogs. Solanapyrone A, for instance, displays a broader range of activity, inhibiting both Bacillus subtilis and Micrococcus tetragenus with an efficacy comparable to the antibiotic ampicillin. this compound, however, appears to exclusively affect B. megaterium among several tested bacteria. researchgate.net
This high degree of selectivity underscores the importance of specific structural features for biological activity. Further comparisons within the solanapyrone family reveal additional structure-activity relationships. For example, solanapyrones J and K have demonstrated activity against the Gram-positive bacterium Staphylococcus aureus, a target for which this compound is not reported to be active. mdpi.com Conversely, solanapyrones L and M, which differ in the functional groups on the pyrone ring, exhibit no significant antibacterial activity, highlighting how minor chemical modifications can drastically alter the biological profile. mdpi.com
Table 2: Comparative Antibacterial Selectivity of Solanapyrone Analogs
| Solanapyrone Analog | Active Against | Inactive Against | References |
|---|---|---|---|
| Solanapyrone A | Bacillus subtilis, Micrococcus tetragenus | - | mdpi.com, , |
| This compound | Bacillus megaterium | Bacillus subtilis, Micrococcus tetragenus | mdpi.com, , |
| Solanapyrones J & K | Staphylococcus aureus | Gram-negative bacteria (Escherichia coli) | , , mdpi.com |
| Solanapyrones L & M | No significant activity reported | - | mdpi.com, , |
Activity against Gram-Positive Bacteria (Bacillus megaterium, Bacillus subtilis, Micrococcus tetragenus, Staphylococcus aureus)
Antifungal Spectrum
This compound is a metabolite produced by various fungi, including the plant pathogen Ascochyta rabiei and the endophyte Nigrospora sp.. Its role extends to interactions with other fungi, where it exhibits a range of inhibitory effects.
While the role of solanapyrones as a competitive agent against other microbes is established, much of the direct evidence for the inhibition of saprobic fungi focuses on solanapyrone A. Solanapyrone A, produced by Ascochyta rabiei, effectively suppresses the growth of competing saprobic fungi commonly found in agricultural debris, such as species of Alternaria, Epicoccum, and Ulocladium. researchgate.net This activity is believed to play a crucial role in the survival and dominance of the producing fungus in its ecological niche. researchgate.net Although this compound is a co-metabolite in these producing organisms, its specific contribution to the inhibition of saprobic fungi is less distinctly characterized in existing research compared to solanapyrone A.
This compound has demonstrated notable antifungal activity against specific phytopathogenic fungi. In studies where this compound was isolated from the endophytic fungus Nigrospora sp. YB-141, it showed inhibitory effects against Botrytis cinerea.
The activity of this compound against other fungal pathogens listed is not as clearly defined. For instance, while solanapyrone N, an analog co-isolated with this compound, showed moderate activity against Penicillium islandicum, the specific efficacy of this compound was not detailed. researchgate.netmdpi.com Similarly, activity against Candida albicans has been reported for other analogs like solanapyrones J and K, but not explicitly for this compound. There is currently limited direct evidence in the scientific literature detailing the activity of this compound against Aspergillus fumigatus, Cryptococcus neoformans, or Schizosaccharomyces pombe. researchgate.netacs.orgresearchgate.net
Table 3: Antifungal Activity of this compound and Related Analogs
| Fungal Pathogen | Activity of this compound | Activity of Other Analogs | References |
|---|---|---|---|
| Botrytis cinerea | Active | Solanapyrone N also active | researchgate.net, |
| Penicillium islandicum | Not specified | Solanapyrone N moderately active | , mdpi.com, |
| Candida albicans | No significant activity reported | Solanapyrones J & K active | , |
| Aspergillus fumigatus | No significant activity reported | - | researchgate.net, acs.org |
| Cryptococcus neoformans | No significant activity reported | - | researchgate.net, acs.org, researchgate.net |
There is evidence to suggest that solanapyrones, including this compound, may exhibit autotoxicity, meaning they can be toxic to the fungi that produce them. This phenomenon has been observed in studies of the producing fungus Ascochyta rabiei. Research involving genetic mutants of A. rabiei that are unable to synthesize solanapyrones showed more expansive growth compared to the wild-type strains. The restricted growth of the wild-type fungus is attributed, in part, to the antifungal activity and autotoxicity of the solanapyrones it produces and accumulates in the culture medium. This suggests a self-regulatory mechanism where the compound's production could limit the producing organism's own proliferation.
Activity Against Specific Fungal Pathogens (e.g., Candida albicans, Botrytis cinerea, Penicillium islandicum, Aspergillus fumigatus, Cryptococcus neoformans, Schizosaccharomyces pombe)
Antialgal Activity
This compound, a known phytotoxin, has demonstrated significant antialgal properties, particularly against the unicellular marine alga Dunaliella sp. capes.gov.br In laboratory assays, this compound exhibited substantial bioactivity, inhibiting the growth of Dunaliella sp. at a concentration of 300 µM. This inhibitory effect highlights the potential of fungal metabolites to act as chemical threats to marine algae. The toxicity of solanapyrones, including this compound, towards Dunaliella sp. has been observed at concentrations as low as 100 μg/ml. capes.gov.br
The selection of Dunaliella sp. for these bioassays is significant due to the similarities in photosystems across all chlorophyte green algae, suggesting that the activity observed in this microalga could be indicative of potential effects on macroalgae as well. Furthermore, the active secretion of solanapyrones from the fungal mycelium suggests a direct mechanism of interaction with algal cells in their natural environment.
| Compound | Test Organism | Concentration | Observed Effect | Source |
|---|---|---|---|---|
| This compound | Dunaliella sp. | 300 µM | Substantial growth inhibition | |
| Solanapyrones (general) | Dunaliella sp. | 100 µg/ml | Toxicity | capes.gov.br |
The antialgal activity of this compound carries significant implications for understanding fungal pathogenicity in marine ecosystems. The production of such phytotoxins by marine fungi, isolated from the surface of marine algae like Halimeda monile, suggests a potential role for these compounds in the pathogenic interactions between fungi and marine plants. capes.gov.br
Historically, the study of fungal diseases in marine algae has focused more on identifying the pathogenic fungi themselves rather than the chemical mechanisms of pathogenesis. Unlike terrestrial systems where the role of phytotoxins in plant diseases is well-documented, the nature and function of fungal metabolites in marine algal pathology are not as well understood. The discovery of this compound's antialgal effects represents a crucial step in bridging this knowledge gap, providing a parallel to the extensive understanding of phytotoxin involvement in terrestrial plant diseases. The active secretion of these metabolites by the fungus further supports their potential role as toxins in the associated algae. This suggests that chemical interactions, mediated by compounds like this compound, could be a key factor in the diseases affecting marine macroalgae.
Inhibition of Unicellular Marine Algae (e.g., Dunaliella sp.)
Molecular and Cellular Mechanisms of Action
Proposed General Cellular Targets
While the precise cellular targets of this compound are still under investigation, its broad biological activities suggest that it may affect multiple cellular processes. Fungal phytotoxins, in general, are known to target host cellular machineries or interfere with host immune responses. nih.gov These compounds can induce a variety of cellular alterations, including DNA damage and abnormal mitochondrial oxidation. nih.gov Given that solanapyrones are polyketide-derived metabolites, their mechanism might involve interactions with key enzymes or cellular pathways. acs.org The identification of specific cellular targets is a critical step in fully understanding the therapeutic and phytotoxic potential of this compound. ucsf.edu
Investigation of Specific Biochemical Pathways Affected
The biosynthesis of this compound itself involves a complex biochemical pathway, notably featuring a Diels-Alderase enzyme. This enzymatic reaction is a key step in the formation of the characteristic dehydrodecalin core of the solanapyrone family. acs.org While the biosynthetic pathway is becoming clearer, the specific biochemical pathways within the target organism that are affected by this compound are less defined. In other fungal systems, studies on related compounds have indicated that multiple pathways can be affected. acs.org For instance, in Cryptococcus neoformans, mode-of-action studies with solanapyrones suggested that multiple pathways were impacted. acs.org However, these studies also noted that the PKA/cAMP pathways were unaffected, distinguishing its mechanism from that observed in Candida albicans. acs.org Further research is needed to elucidate the specific pathways disrupted by this compound in algae and other organisms.
Structure Activity Relationship Sar Studies
General Principles of Solanapyrone SAR
Solanapyrones are a family of polyketide-derived fungal metabolites characterized by a distinctive chemical scaffold. acs.org The core structure consists of a highly substituted 3,4-dehydrodecalin ring system fused to an α-pyrone ring. acs.org This unique architecture is the product of an intramolecular [4+2] Diels-Alder cycloaddition, a reaction catalyzed in nature by a specific enzyme, a Diels-Alderase. acs.org
The general principles of solanapyrone SAR revolve around these two main structural components:
The α-Pyrone Moiety: The α-pyrone ring and its substituents also play a significant role. Modifications to this part of the molecule, such as the presence of formyl or hydroxymethyl groups, can significantly alter the compound's biological profile. acs.org For instance, the degradation of the α-pyrone ring via decarboxylation represents a key transformation affecting the molecule's properties. acs.org
Comparative Activity of Solanapyrone C with Other Solanapyrones (A, B, D, E, F, G, J, K, L, M, N)
This compound exhibits a distinct biological profile when compared to its analogues. While many solanapyrones demonstrate a range of activities including phytotoxicity, antifungal, and antibacterial effects, the potency and spectrum of these activities vary across the different family members. acs.orgmdpi.com
Solanapyrone A is often the most potent of the originally discovered trio (A, B, and C). In chickpea seedling root growth inhibition assays, solanapyrone A was the most active, followed by solanapyrone B, and then this compound, which was the least active of the three. acs.org Solanapyrone A also demonstrates potent inhibition of mammalian DNA polymerase beta and lambda, a key activity in DNA repair pathways. nih.gov Furthermore, it possesses broad-spectrum antifungal and antibacterial activities. mdpi.comresearchgate.net
In contrast, this compound has shown more selective biological actions. It exhibited specific antibacterial activity against Bacillus megaterium and also possessed an algistatic effect against a unicellular alga. mdpi.com This suggests that the structural differences between solanapyrone A and C lead to a more targeted biological interaction for the latter.
The following table provides a comparative overview of the reported biological activities of various solanapyrones.
| Compound | Reported Biological Activity | Reference |
|---|---|---|
| Solanapyrone A | Phytotoxic; Antifungal; Antibacterial (Gram-positive); DNA polymerase β and λ inhibitor | acs.orgmdpi.comnih.govnih.gov |
| Solanapyrone B | Phytotoxic (less than A, more than C) | acs.org |
| This compound | Phytotoxic (less than A and B); Selective antibacterial (B. megaterium); Algistatic | acs.orgmdpi.com |
| Solanapyrone D | Phytotoxic | tandfonline.com |
| Solanapyrone E | Phytotoxic; Antialgal | tandfonline.com |
| Solanapyrone F | Antialgal | |
| Solanapyrone G | Antialgal | |
| Solanapyrone J | Antifungal (Aspergillus flavus, Fusarium verticillioides); Antibacterial (Staphylococcus aureus, Candida albicans) | nih.gov |
| Solanapyrone K | Antimicrobial (Candida albicans, Staphylococcus aureus) | mdpi.com |
| Solanapyrone L | Newly isolated analogue, specific activity not detailed in sources | nih.gov |
| Solanapyrone M | Newly isolated analogue, specific activity not detailed in sources | nih.gov |
| Solanapyrone N | No data available in provided sources |
Impact of Functional Groups on Biological Activity
For solanapyrones, key functional groups and their impacts include:
Hydroxyl (-OH) and Carbonyl (C=O) groups: The presence and position of hydroxyl and carbonyl groups on the decalin ring influence the molecule's polarity and its ability to form hydrogen bonds. These interactions are often essential for binding to enzyme active sites or receptors. For example, the conversion of solanapyrone A to solanapyrone B involves the action of a dehydrogenase, indicating a change in an alcohol/ketone functional group that modifies its phytotoxicity.
Substituents on the α-Pyrone Ring: The nature of the substituent at the C-3 position of the pyrone ring is a key differentiator between solanapyrones A, B, and C and significantly impacts their activity. Solanapyrone A has an aldehyde group, while this compound has a hydroxymethyl group at this position. acs.org This seemingly minor difference from an aldehyde to an alcohol can drastically alter the molecule's reactivity, redox potential, and binding interactions, likely accounting for the observed differences in their biological activity spectrum and potency. acs.orgmdpi.com
Methyl Groups: Methyl groups contribute to the lipophilicity and steric bulk of the molecule. Their specific placement on the decalin core is determined during biosynthesis and is crucial for establishing the correct three-dimensional conformation required for activity.
The strategic manipulation of these functional groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile. ontosight.ai
Chemical Synthesis and Derivatization for SAR Probing
The definitive method to understand how a functional group contributes to biological activity is to synthesize analogues where that group is modified or removed and then test the resulting change in activity. nih.gov For complex natural products like solanapyrones, this is achieved through total synthesis or the chemical derivatization of the natural scaffold. acs.orgnih.gov
Several synthetic strategies are employed to generate solanapyrone analogues for SAR studies:
Total Synthesis: The complete chemical synthesis of solanapyrones from simple starting materials allows for the creation of analogues that are not accessible through natural means. nih.gov The first total synthesis of (-)-solanapyrone E, for example, was achieved using a domino Michael reaction to construct the core decalin ring, followed by the installation of the pyrone moiety. Such routes provide access to a wide range of structurally diverse compounds.
Diverted Total Synthesis (DTS): This strategy involves synthesizing a common intermediate from which various analogues can be created by "diverting" the synthetic route at a late stage. researchgate.netnih.gov This is an efficient approach to generate a library of related compounds to systematically probe different regions of the molecule.
Late-Stage Functionalization: This approach involves the direct, site-selective modification of the natural product itself. nih.gov Modern synthetic methods, such as C-H activation, allow chemists to add new functional groups to previously unreactive positions on the solanapyrone skeleton, providing rapid access to novel derivatives for SAR studies. nih.gov Chemo- and site-selective derivatizations are powerful tools for creating probes to study biological function. mdpi.com
These synthetic efforts are crucial for building a comprehensive understanding of the solanapyrone pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.
Computational Approaches in SAR Elucidation
Alongside experimental techniques, computational methods play a vital role in elucidating the SAR of solanapyrones. nih.gov Computer-Aided Drug Design (CADD) provides powerful tools to rationalize experimental findings and guide the design of new, more potent analogues.
Key computational approaches include:
Molecular Modeling and Docking: These methods simulate the interaction between a solanapyrone analogue and its protein target at an atomic level. By predicting the binding pose and calculating a binding affinity score, researchers can prioritize which analogues to synthesize. For solanapyrone A, modeling its binding to the 8-kDa domain of DNA polymerase β helped to explain its inhibitory mechanism. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate variations in the chemical structure of compounds with changes in their biological activity. By analyzing a series of solanapyrone analogues, a QSAR model could predict the activity of new, unsynthesized derivatives, thus streamlining the discovery process.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to its target. A pharmacophore model for a specific solanapyrone activity could be used to virtually screen large chemical databases to find new, structurally different molecules with the same desired biological effect.
Integrating these computational methods with experimental synthesis and testing creates a powerful feedback loop, accelerating the exploration of the solanapyrone chemical space and the development of optimized compounds. nih.gov
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating the components of a mixture. shimadzu.com For solanapyrones, both high-performance and ultra-performance liquid chromatography have been employed, each presenting distinct advantages and challenges.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) has been a standard method for the determination of solanapyrones. Conventional HPLC methods for these compounds are often based on reversed-phase chromatography, utilizing a C18 column for separation. researchgate.net The mobile phase typically consists of an isocratic or gradient mixture of acetonitrile (B52724) and water, with ultraviolet (UV) detection used for quantification. One study reported retention times for solanapyrone A, B, and C as approximately 11.39, 10.06, and 10.11 minutes, respectively, using an HPLC system with a diode-array detector (DAD).
While HPLC with UV detection can successfully separate solanapyrone A from B and C, it has limitations. researchgate.net Specifically, conventional methods are often unable to sufficiently separate the isomers solanapyrone B and solanapyrone C for accurate quantitative analysis, necessitating further optimization or more advanced detection methods.
Table 1: Example of HPLC System Parameters for Solanapyrone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| System | Agilent 1100 HPLC with Diode Array Detector (DAD) | |
| Column | Reversed-phase C18 | |
| Mobile Phase | Isocratic mixture of 0.01 mM acetic acid in 0.2% aqueous formic acid [A] and acetonitrile [B] (50:50, v/v) | |
| Flow Rate | 0.8 ml min-1 | |
| Injection Volume | 20 µl | |
| UV Detection | 324 nm | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
To achieve better performance and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) systems have been utilized in solanapyrone research. UPLC employs columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, greater sensitivity, and reduced solvent consumption compared to traditional HPLC. mdpi.com
In studies analyzing extracts from the fungus Ascochyta rabiei, chromatographic separation was achieved using an ACQUITY UPLC system with a BEH C18 column. This advanced system facilitated the profiling of culture extracts to confirm the production of solanapyrone A and C, which were detected at retention times of 4.21 minutes and 4.03 minutes, respectively, under a specific gradient method. The use of UPLC is particularly advantageous when coupled with mass spectrometry for high-resolution metabolite profiling.
Table 2: UPLC System Parameters for Solanapyrone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| System | ACQUITY UPLC System (Waters Corp.) | |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | |
| Mobile Phase A | Water with 0.1% formic acid | |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Gradient | Started from 7% B, followed by an 8-min linear gradient |
Challenges in Separating Isomers (e.g., Solanapyrone B and C)
A significant analytical challenge in the study of solanapyrones is the separation of the structural isomers solanapyrone B and this compound. researchgate.netresearchgate.net Structural isomers have the same molecular formula but different arrangements of atoms. In the case of solanapyrones B and C, their structural similarities result in very close physicochemical properties, making them difficult to distinguish using standard chromatographic techniques.
Multiple studies have reported that solanapyrone B and C are co-eluted when analyzed by HPLC with UV detection. researchgate.net This means they exit the chromatography column at the same time and appear as a single peak in the chromatogram, making individual quantification impossible with this detection method alone. researchgate.net While solanapyrone A is typically well-separated, the co-elution of B and C necessitates the use of a detector that can differentiate between them based on a property other than their retention time, such as their mass-to-charge ratio. researchgate.net This limitation is a primary reason for the adoption of mass spectrometry as the preferred detector for solanapyrone analysis.
Mass Spectrometry for Identification and Metabolite Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography, it provides a robust platform for the definitive identification and quantification of compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) has proven to be a simple, rapid, and accurate method for the determination and quantification of solanapyrones, overcoming the limitations of UV detection. researchgate.net By coupling an HPLC system to a mass spectrometer, typically with an electrospray ionization (ESI) source, it is possible to separate the co-eluting solanapyrone B and C isomers. researchgate.net
In positive ESI mode, this compound is detected as a protonated molecule [M+H]⁺. Research has identified the major peak for this compound at an m/z of 332. researchgate.net For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only this specific ion is monitored, providing high selectivity and sensitivity. This approach allows for the accurate quantification of this compound even when it co-elutes with solanapyrone B, which is monitored at a different m/z of 287. researchgate.net
Table 3: LC/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| MS Detector | Agilent 1100 MS with ESI interface | |
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| Monitored Ion (m/z) for this compound | 332 [M+H]⁺ | researchgate.net |
| Data Acquisition Mode | Selected Ion Monitoring (SIM) | |
| Fragmentor Voltage | 55 eV | researchgate.net |
| Capillary Voltage | 4.0 kV | researchgate.net |
| Drying Gas Temperature | 350°C | researchgate.net |
Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC/TOF-MS)
For even greater analytical power, particularly for the identification of unknown compounds and for metabolite profiling, Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC/TOF-MS) is employed. researchgate.net A TOF mass analyzer provides high-resolution and highly accurate mass measurements, which are critical for determining the elemental composition of a molecule.
In the analysis of Ascochyta rabiei culture filtrates, LC/TOF-MS has been used for the confirmation of known solanapyrones and the identification of new, related metabolites. researchgate.net For example, a previously unidentified metabolite was detected and found to have an accurate mass of m/z 319.1603. researchgate.net Using an elemental composition calculator, this accurate mass measurement allowed researchers to propose a molecular formula of C₁₈H₂₂O₅ for the new compound. researchgate.net This capability to discriminate between compounds with very similar masses and to propose molecular formulas for unknowns makes LC/TOF-MS an invaluable tool for comprehensive metabolite profiling in solanapyrone-producing fungi.
Table 4: LC/TOF-MS System Parameters for Metabolite Profiling
| Parameter | Condition | Reference |
|---|---|---|
| System | Agilent 6210 TOF-MS coupled to an Agilent 1200 Series HPLC | researchgate.net |
| Ion Source | Dual nebulizer electrospray source | researchgate.net |
| Mass Range Scanned (m/z) | 50–1500 or 100-1000 | researchgate.net |
| Purpose | Accurate mass measurements for confirmation and identification of new metabolites | researchgate.net |
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) mass spectrometry is a cornerstone technique for the analysis of this compound and its related metabolites. As a soft ionization method, ESI is particularly well-suited for analyzing thermally labile and non-volatile biomolecules like solanapyrones, as it minimizes fragmentation and typically reveals the molecular ion. libretexts.org This technique has been instrumental in the identification and quantification of solanapyrones in fungal culture extracts.
In studies of the fungus Ascochyta rabiei, the causative agent of chickpea blight, liquid chromatography coupled with ESI-MS (LC/ESI-MS) has been employed to separate and identify solanapyrones A, B, and C. While solanapyrones B and C can be difficult to separate using standard UV detection due to co-elution, LC/MS provides sufficient resolution for their individual detection. ESI-MS is also pivotal in identifying new metabolites. For instance, a novel metabolite with a molecular formula of C₁₈H₂₂O₅ was identified in A. rabiei culture filtrates using LC/ESI-MS and LC/Time-of-Flight (TOF)-MS, which provided an accurate mass measurement of m/z 319.1603. The ability of ESI to generate multiply charged ions also extends the mass range of the analyzer, which is beneficial for studying large biomolecules, though less critical for moderately sized molecules like this compound.
MALDI-Imaging Mass Spectrometry for In Situ Detection
Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry has emerged as a powerful tool for visualizing the spatial distribution of molecules directly within biological tissues, without the need for specific labels. scielo.org.mx This technique provides crucial information on the localization of secondary metabolites like solanapyrones in the context of their biological environment.
While direct MALDI imaging studies specifically detailing the localization of this compound are not extensively documented in the provided context, the application of this technique to similar compounds highlights its potential. For example, MALDI imaging was used to detect pinolidoxin (B1237983) in the hyphae at the growing front of an A. pinodies colony, suggesting its role in hyphal invasion. Similarly, solanapyrone A has been detected in the inhibitory zone of Ascochyta rabiei, providing evidence of its antifungal activity against competing saprobic fungi. This in situ detection capability is invaluable for understanding the ecological roles of these metabolites. MALDI imaging can analyze a wide range of biomolecules, including peptides, proteins, and lipids, directly from tissue sections, correlating molecular distributions with histological features. scielo.org.mx
Identification of New Metabolites and Precursors
The identification of new metabolites and biosynthetic precursors is fundamental to understanding the complete metabolic network of this compound. A combination of chromatographic and spectrometric techniques is typically employed for this purpose.
The biosynthesis of solanapyrones involves a polyketide pathway and a notable biological Diels-Alder reaction. tandfonline.com The solanapyrone biosynthesis gene cluster, identified in Alternaria solani and Ascochyta rabiei, contains genes encoding enzymes such as a polyketide synthase (sol1) and a unique oxidase (sol5) that catalyzes both oxidation and a subsequent Diels-Alder cyclization. The immediate precursor to solanapyrone A has been identified as prosolanapyrone II. tandfonline.com
LC/ESI-MS and LC/TOF-MS are critical tools in the discovery of new metabolites related to solanapyrones. As mentioned, a new metabolite with the formula C₁₈H₂₂O₅ was identified in A. rabiei cultures using these methods. Further investigations into the biosynthetic pathway may reveal additional intermediates and shunt products, providing deeper insights into the regulation and diversity of solanapyrone production.
Spectroscopic Methods for Structural Elucidation (Excluding Basic Identification Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules like this compound. wikipedia.org It provides information about the chemical environment of individual atoms, allowing for the determination of the molecule's connectivity and stereochemistry. wikipedia.org
Ultraviolet (UV) Detection
Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which is related to its electronic transitions. technologynetworks.com This technique is often used in conjunction with liquid chromatography for the detection and quantification of compounds.
For solanapyrones, UV detection is a standard method used in HPLC analysis. The UV spectrum of a molecule is unique and can be used for its characterization. this compound, like other solanapyrones, possesses chromophores that absorb in the UV range, allowing for its detection as it elutes from the chromatography column. However, as noted earlier, the UV spectra of solanapyrones B and C are very similar, leading to co-elution and making their separation by UV detection alone challenging. Despite this limitation, UV spectroscopy remains a valuable tool for routine analysis and quantification. High-resolution UV spectra can also provide information on the secondary and tertiary structure of molecules. nih.gov
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules. rsc.org It measures the differential absorption of left- and right-circularly polarized light, which is a property of optically active compounds.
The absolute configuration of this compound was determined through the application of CD spectroscopy. This method is particularly useful for complex molecules where other methods may be ambiguous. The CD exciton (B1674681) chirality method, for instance, allows for a non-empirical determination of absolute configuration. The process often involves comparing the experimental CD spectrum of the natural product with calculated spectra for different possible stereoisomers. nih.gov This comparison allows for the assignment of the correct absolute configuration. nih.gov The initial structural work on solanapyrones A, B, and C included the use of CD spectroscopy to establish their stereochemistry.
Ecological and Evolutionary Perspectives
Role in Inter-Microbial Competition in Natural Niches
Solanapyrones, including solanapyrone C, are polyketide-derived secondary metabolites produced by various fungi. researchgate.net While initially investigated for their phytotoxic effects, evidence suggests a significant role for these compounds in mediating interactions between different microbial species in their natural environments. researchgate.net
The production of solanapyrones by fungi like Ascochyta rabiei and Alternaria solani is not consistently linked to their pathogenic phases on host plants. researchgate.net Instead, research indicates that solanapyrone A, a closely related compound, is specifically produced during the saprobic growth of A. rabiei, which is the stage where the fungus lives on dead organic matter. researchgate.net In laboratory experiments where A. rabiei was grown in the presence of other saprobic fungi commonly found in chickpea debris, it effectively inhibited their growth. This antagonistic activity was directly linked to the production of solanapyrone A, which was detected in the zone of inhibition. researchgate.net
While direct studies on the competitive role of this compound are less common, its structural similarity to solanapyrone A suggests it may also contribute to these competitive interactions. For instance, this compound has been shown to have activity against Bacillus megaterium and a unicellular alga. encyclopedia.pubmdpi.com This antimicrobial spectrum, although different from that of solanapyrone A, points to a role in defending the producing fungus's resources and space against a range of potential competitors in the soil and on decaying plant material. encyclopedia.pubmdpi.com The ability of fungi to produce a suite of related compounds like solanapyrones A, B, and C, each with potentially different target organisms, could provide a broader defense mechanism in complex microbial communities. encyclopedia.pubmdpi.com
Dynamics of this compound Production During Fungal Life Cycles
The production of this compound, along with its structural isomers solanapyrone A and B, is not constant throughout the life cycle of the producing fungus but appears to be regulated in response to specific developmental and environmental cues. researchgate.net
Studies on Ascochyta rabiei have revealed that the expression of genes involved in solanapyrone biosynthesis is specifically upregulated during the saprobic phase of its life cycle, particularly during the formation of asexual fruiting bodies (pycnidia) on substrates like autoclaved chickpea straw. researchgate.netresearchgate.net In contrast, the production of these compounds is not detected during the parasitic growth phase when the fungus is actively infecting a host plant. researchgate.net This indicates that solanapyrones are likely not essential for pathogenicity but play a more significant role in the fungus's survival and competition on dead plant material. researchgate.netapsnet.org
The timing of solanapyrone production can also be influenced by culture conditions. For example, in liquid cultures of A. rabiei, the maximum production of solanapyrones has been observed to occur after the onset of sporulation. Specifically, the concentration of solanapyrone A in culture filtrates has been shown to peak around 14 to 16 days of growth. While specific data for this compound is more limited, its co-production with solanapyrone A suggests a similar pattern of regulation. apsnet.org The amount of this compound produced can be highly variable between cultures and depending on the timing of extraction. apsnet.org This variability highlights the sensitive regulation of its biosynthesis.
Horizontal Gene Transfer Hypothesis for Biosynthesis Cluster Dissemination
The distribution of the solanapyrone biosynthesis gene cluster among distantly related fungal species has led to the hypothesis that it has been disseminated through horizontal gene transfer (HGT). nih.govresearchgate.net HGT is the movement of genetic material between organisms other than by vertical transmission from parent to offspring. apsnet.org
The solanapyrone biosynthesis genes are found in fungi from different ecological niches and taxonomic groups, such as Alternaria solani and Ascochyta rabiei (both in the class Dothideomycetes) and even in the more distantly related genus Nigrospora (class Sordariomycetes). nih.gov However, these genes are absent in some closely related species of Ascochyta. nih.govresearchgate.net This patchy distribution is a strong indicator of HGT rather than inheritance from a common ancestor.
Further evidence comes from the high degree of DNA sequence similarity of the solanapyrone gene clusters between A. rabiei and Al. solani, which is over 96% for some genes. apsnet.orgresearchgate.net This level of identity is exceptionally high for species that are not closely related, suggesting a relatively recent transfer event. researchgate.net
The genomic location of the solanapyrone gene cluster in A. rabiei also supports the HGT hypothesis. It is situated in a subtelomeric region, an area of the chromosome known for its high frequency of genetic rearrangements and enrichment of horizontally transferred genes. nih.govresearchgate.net This region in A. rabiei is also characterized by being AT-rich and surrounded by transposable elements, which are mobile DNA sequences that can facilitate the movement of genes. nih.govresearchgate.net The presence of the gene cluster in such a dynamic genomic environment makes it more likely to have been acquired through HGT. researchgate.net This mechanism could allow fungi to rapidly acquire new traits, such as the ability to produce solanapyrones, which could provide a competitive advantage in new ecological niches. nih.gov
Influence of Environmental Factors on this compound Production and Activity
The production and activity of this compound, along with other solanapyrones, are significantly influenced by various environmental factors. These factors can modulate the biosynthesis of the compound and affect its stability and efficacy in the natural environment.
Nutrient availability is a key determinant of solanapyrone production. The composition of the culture medium has been shown to affect the amount of solanapyrones secreted by Ascochyta rabiei. Specifically, the presence of certain metal cations is crucial. Studies have demonstrated that the addition of zinc, manganese, calcium, cobalt, and copper to the culture medium can significantly increase the production of solanapyrones. Zinc, in particular, has been identified as being essential for solanapyrone production, with an optimal concentration reported for maximizing output.
The type of growth substrate also plays a role. For instance, A. rabiei has been found to produce solanapyrones, as well as other secondary metabolites like cytochalasin D, when grown on a medium containing chickpea seed extract. This suggests that compounds present in the natural substrate of the fungus can induce the biosynthesis of these toxins.
The phytotoxic activity of solanapyrones, including their ability to inhibit root development and seed germination, can also be influenced by the host plant's own metabolic processes. encyclopedia.pubmdpi.com It has been proposed that the absence of detectable solanapyrones in infected plant tissues could be due to their rapid metabolism by the host plant. apsnet.org The ability of a plant to detoxify these compounds could be a factor in its resistance to the pathogen. apsnet.org
Co-evolutionary Aspects with Host Plants and Other Organisms
The relationship between solanapyrone-producing fungi and their host plants is complex and likely involves co-evolutionary dynamics. While solanapyrones exhibit phytotoxic effects, their role as primary determinants of pathogenicity is questionable, suggesting a more nuanced interaction. apsnet.org
Although solanapyrones A, B, and C can individually and collectively inhibit the root development and seed germination of host plants like chickpea, mutants of Ascochyta rabiei and Alternaria solani unable to produce these compounds were found to be just as virulent as the wild-type strains. encyclopedia.pubmdpi.comapsnet.org This indicates that solanapyrones are not essential for causing disease. apsnet.org
Instead of a direct role in virulence, it has been suggested that the ability of host plants to metabolize and detoxify solanapyrones may be a component of their defense response. apsnet.org This points to a co-evolutionary arms race, where the fungus produces toxins and the plant evolves mechanisms to tolerate or neutralize them. The variation in sensitivity to solanapyrones among different chickpea cultivars further supports this idea, with more resistant cultivars potentially having more effective detoxification systems.
The co-evolutionary pressures may not be limited to the host plant. The role of solanapyrones in inter-microbial competition suggests that their evolution has also been shaped by interactions with other microorganisms in the environment. The ability to produce a diverse array of secondary metabolites like the solanapyrones could provide a significant advantage in competing for resources and surviving in a complex microbial community. Furthermore, the potential for horizontal gene transfer of the solanapyrone biosynthesis cluster implies that the evolution of this trait is not confined to a single fungal lineage but can be shared among different species, accelerating the spread of this competitive advantage. nih.govresearchgate.netnih.gov
Future Research Directions and Applications
Elucidation of Remaining Unknowns in Biosynthetic Pathways (e.g., role of sol3 gene)
The biosynthetic gene cluster for solanapyrones has been largely identified in fungi such as Alternaria solani and Ascochyta rabiei, comprising six core genes (sol1–sol6) . The pathway is initiated by a polyketide synthase (sol1), followed by modifications from an O-methyltransferase (sol2) and a cytochrome P450 (sol6) to produce prosolanapyrone II . A specific transcription factor (sol4) regulates the cluster, and a unique Diels-Alderase (sol5) catalyzes the final cycloaddition step to form solanapyrone A apsnet.org.
Despite this progress, the precise function of the sol3 gene, which encodes a putative dehydrogenase, remains unclear. It was initially proposed that Sol3 converts the phytotoxic solanapyrone A into the less toxic solanapyrone B, but this role has not been definitively established in all producing organisms. Further research, potentially using comparative genomics with homologous gene clusters like the aspernidgulene pathway, could clarify the enzymatic function of Sol3 and its contribution to the diversity of solanapyrone metabolites. nih.gov
Deeper Understanding of Cellular and Molecular Mechanisms of Action
While solanapyrones are known to be phytotoxic, the exact cellular and molecular mechanisms behind this activity require deeper investigation. apsnet.org Early research indicated that solanapyrone A acts as an inhibitor of DNA polymerase β and λ, suggesting that its toxicity may stem from interference with DNA repair pathways. tandfonline.com Studies using the model plant Arabidopsis thaliana have shown that solanapyrone A inhibits primary root growth, providing a system to further dissect its mode of action. apsnet.org However, the specific molecular interactions, downstream signaling cascades, and cellular responses to solanapyrone C itself are not fully characterized. Future studies should aim to identify the direct binding partners of this compound within the cell and elucidate how it triggers phytotoxic and antimicrobial effects at a molecular level.
Discovery of Novel this compound Analogs and Related Compounds
Since the initial characterization of solanapyrones A, B, and C, a diverse family of structurally related analogs has been discovered from various fungal species. acs.org For instance, solanapyrones J, K, L, and M were isolated from a fungicolous fungus found in Hawaii. acs.org In another example, an unidentified marine fungus isolated from the green alga Halimeda monile was found to produce this compound alongside the novel analogs solanapyrones E, F, and G. The discovery of these compounds from unique ecological niches, such as marine environments, suggests that a vast chemical diversity of solanapyrones remains untapped. acs.org Continued bioprospecting in underexplored habitats is likely to yield novel analogs with unique chemical structures and potentially new biological activities.
Development of Engineered Biosynthesis for Targeted Analog Production
The heterologous expression of biosynthetic gene clusters in tractable fungal hosts like Aspergillus oryzae presents a powerful strategy for producing novel compounds. tandfonline.com This approach, known as engineered biosynthesis, allows researchers to manipulate metabolic pathways to generate "unnatural" natural products. tandfonline.com Studies have shown that expressing subsets of the solanapyrone gene cluster can lead to the accumulation of biosynthetic intermediates. tandfonline.com These intermediates can then be unexpectedly modified by endogenous enzymes within the host organism, resulting in the creation of new analogs. tandfonline.com Furthermore, by strategically introducing or omitting specific genes from the pathway, such as adding the downstream sol6 gene to prevent the accumulation of shunt products, the process can be controlled to produce targeted analogs with desired structural features. tandfonline.com This technique offers a promising route to generate a library of this compound-related compounds for structure-activity relationship studies.
Exploration of Ecological Roles in Diverse Environments
The ecological function of solanapyrones is more complex than initially thought. Although first identified as phytotoxins, subsequent research using gene-deletion mutants (Δsol4 and Δsol5) demonstrated that solanapyrones are not essential for pathogenicity in host plants like chickpeas. asm.org The prevailing hypothesis is that these compounds serve a crucial role in ecological competition. researchgate.net Solanapyrone A has shown antifungal activity against competing saprobic fungi and selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis.
The ecological role of these compounds extends to marine environments. This compound, produced by a marine fungus, exhibits an algistatic effect, inhibiting the growth of the unicellular alga Dunaliella sp. This suggests that in marine ecosystems, solanapyrones may function as chemical defenses that protect the producing fungus from competing microorganisms. Exploring these roles in diverse terrestrial and aquatic environments will provide a more complete picture of their importance in fungal biology and survival. asm.org
Potential Academic Applications Beyond Direct Bioactivity (e.g., as chemical probes, tools for studying plant defense)
Beyond their direct applications as potential antimicrobial or herbicidal agents, solanapyrones have significant potential as tools for basic research. A chemical probe is a selective small-molecule that can modulate a protein's function, enabling researchers to investigate its role in cellular or organismal processes. Given that solanapyrone A is a known inhibitor of specific DNA polymerases, this compound and its analogs could be developed into highly selective chemical probes to study the intricacies of DNA replication and repair. apsnet.orgtandfonline.com
The development of functionalized analogs, such as biotin-tagged versions, would allow for chemiprecipitation experiments to pull down their protein targets from cell lysates, confirming their mechanism of action and identifying new binding partners. Such tools would be invaluable for dissecting plant defense signaling pathways and other fundamental biological processes where their target proteins are involved.
Q & A
Q. What is the biosynthetic pathway of solanapyrone C in fungal pathogens, and which genes are critical for its production?
this compound is synthesized via a polyketide pathway regulated by a gene cluster (sol1–sol6) conserved in fungi like Alternaria solani and Ascochyta rabiei. Key enzymes include a polyketide synthase (sol1), O-methyltransferase (sol2), dehydrogenase (sol3), transcription factor (sol4), flavin-dependent oxidase (sol5), and cytochrome P450 (sol6). Sol5 encodes a Diels-Alderase critical for cyclization during the final biosynthetic step . Gene knockout studies (e.g., sol4 or sol5 deletions) abolish toxin production, confirming their essential roles .
Q. What experimental methods are used to detect and quantify this compound in fungal cultures?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the standard method for detecting this compound. Precursor compounds like prosolanapyrone II accumulate in sol5 mutants, aiding pathway validation . For quantification, calibration curves using purified this compound as a reference are essential. Ensure fungal cultures are grown under toxin-inducing conditions (e.g., nutrient stress) to maximize yield .
Q. How do researchers confirm the role of this compound in plant-pathogen interactions?
Pathogenicity assays using gene deletion mutants (e.g., sol4 or sol5 knockouts) are critical. For example, A. rabiei mutants lacking this compound retain virulence in chickpea seedlings, suggesting the toxin is not essential for infection . Complementary assays, such as leaf necrosis tests with purified toxin, can isolate phytotoxic effects from broader pathogenic mechanisms .
Advanced Research Questions
Q. How can structural analogs of this compound be synthesized for functional studies?
Synthetic routes often employ domino Michael reactions and vinylogous aldol additions to construct the decalin core. For example, methyl crotonate serves as a precursor in domino reactions to generate solanapyrone-like scaffolds . Enzymatic Diels-Alder reactions using solanapyrone synthase (Diels-Alderase) are also critical for stereochemical fidelity . Purification via flash chromatography and NMR validation (e.g., NOESY for stereochemistry) are recommended .
Q. What experimental strategies address contradictions in this compound’s phytotoxicity versus its dispensable role in virulence?
While this compound induces necrosis in plant tissues, its absence in mutants does not reduce fungal virulence, suggesting redundant pathogenicity mechanisms. To resolve this, combine transcriptomic profiling of infected plants (to identify compensatory pathways) with metabolomic analysis of mutant strains (to detect alternate toxins) . Additionally, use tissue-specific toxicity assays (e.g., root vs. foliar application) to explore niche-specific roles .
Q. How can molecular docking simulations inform this compound’s interaction with host targets?
Docking studies using software like AutoDock Vina or Schrödinger Suite can model this compound’s binding to putative targets, such as plant kinases or polymerases. For example, solanapyrone A (a structural analog) inhibits DNA polymerase β by binding to its hydrophobic core, a finding validated via mutagenesis of key residues (e.g., helix-3 in the 8-kDa domain) . Apply similar methodologies to this compound, using cryo-EM or X-ray crystallography data for accurate receptor modeling .
Q. What are the challenges in heterologously expressing the solanapyrone biosynthetic gene cluster?
Heterologous expression in Aspergillus or Saccharomyces systems faces hurdles such as inefficient promoter compatibility and post-translational modification deficits. To overcome this, use yeast artificial chromosomes (YACs) for large cluster integration and codon-optimize fungal genes for the host organism . Monitor intermediate accumulation (e.g., prosolanapyrone II) via LC-MS to identify bottlenecks in pathway reconstitution .
Methodological Considerations
- Gene Editing : Use CRISPR-Cas9 or homologous recombination for targeted gene deletions in Alternaria or Ascochyta .
- Data Validation : Replicate toxin quantification assays across biological triplicates and include solvent controls to rule out extraction artifacts .
- Structural Analysis : Combine NMR (for stereochemistry) and HR-MS (for molecular formula confirmation) when characterizing novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
